molecular formula C30H37N5O3S B11218279 6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218279
M. Wt: 547.7 g/mol
InChI Key: CNGBQAJKFWONFX-UHFFFAOYSA-N
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Description

3-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and incorporates multiple functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves several steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Bipiperidine Group: The bipiperidine group is introduced through a nucleophilic substitution reaction involving 1,4’-bipiperidine and an appropriate electrophile.

    Attachment of the Morpholine Group: The morpholine group is typically introduced via a nucleophilic substitution reaction with a suitable leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in various substitution reactions, particularly at the piperidine and morpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s quinazolinone core is of particular interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique functional groups allow for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 3-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bipiperidine and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4-one and 6,7-dimethoxyquinazolin-4-one.

    Piperidine Derivatives: Compounds like 1,4’-bipiperidine and 4-piperidinopiperidine.

    Morpholine Derivatives: Compounds such as morpholine and N-substituted morpholines.

Uniqueness

The uniqueness of 3-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of functional groups and structural features. The presence of the quinazolinone core, bipiperidine, and morpholine groups in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C30H37N5O3S

Molecular Weight

547.7 g/mol

IUPAC Name

6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C30H37N5O3S/c36-28(34-14-10-24(11-15-34)32-12-2-1-3-13-32)23-6-4-22(5-7-23)21-35-29(37)26-20-25(33-16-18-38-19-17-33)8-9-27(26)31-30(35)39/h4-9,20,24H,1-3,10-19,21H2,(H,31,39)

InChI Key

CNGBQAJKFWONFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origin of Product

United States

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